ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound with a unique structure that includes a thieno[3,2-b]pyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under mild conditions . Another method includes the reaction of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[3,2-b]pyrrole derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .
Scientific Research Applications
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral and anticancer properties. .
Materials Science: This compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It has been explored for its ability to inhibit specific enzymes, such as lysine-specific demethylases, which are involved in gene regulation
Mechanism of Action
The mechanism of action of ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an allosteric inhibitor of hepatitis C virus NS5B polymerase, thereby interfering with viral replication . Additionally, it can inhibit lysine-specific demethylases, affecting gene expression and potentially providing therapeutic benefits in oncology .
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds also exhibit antiviral and anticancer activities.
N-substituted thienopyrrolecarboxylate esters: These derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other thieno[3,2-b]pyrrole derivatives .
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3 |
InChI Key |
ORCJMOFNEACBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1NC(=C2C)C)C |
Origin of Product |
United States |
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